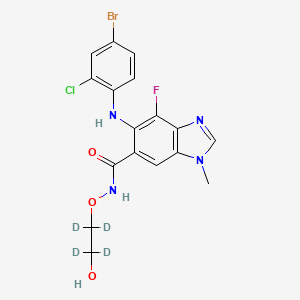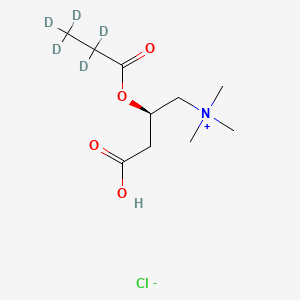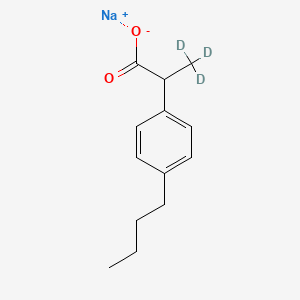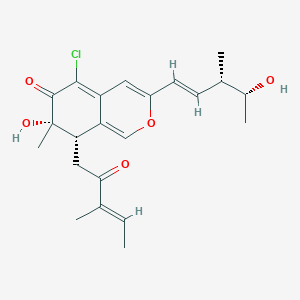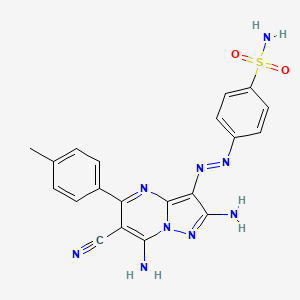![molecular formula C24H17FN4O3S B12415435 1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM121 is a reversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), which acts specifically on the active site of the enzyme. It exhibits an IC50 of 0.54 μM and a Kd of 1.1 μM . The compound exerts its inhibitory effect through multiple hydrophobic interactions .
Vorbereitungsmethoden
The synthesis of CM121 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for CM121 are not widely disclosed, but they typically involve large-scale organic synthesis processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
CM121 undergoes various chemical reactions, including:
Oxidation and Reduction: CM121 can participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents used in reactions involving CM121 include organic solvents, catalysts, and specific reactants tailored to the desired transformation.
Major Products: The major products formed from reactions involving CM121 depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CM121 has a wide range of scientific research applications, including:
Wirkmechanismus
CM121 exerts its effects by binding to the active site of ALDH1A2, forming multiple hydrophobic interactions with the enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of aldehydes to their corresponding acids . The molecular targets and pathways involved include the main-chain amides of Cys320 and Thr321, and the side-chains of Thr321 and Asn187 . CM121 also establishes π-π stacking with the side chains of PHE188 and PHE314 through its methylsulfonyl benzene and benzylonitrile rings .
Vergleich Mit ähnlichen Verbindungen
CM121 is unique in its specific inhibition of ALDH1A2 through reversible binding and multiple hydrophobic interactions . Similar compounds include other ALDH1A2 inhibitors, such as:
WIN18,446: An irreversible inhibitor that covalently reacts with the catalytic residue Cys320.
Disulfiram: Another ALDH inhibitor, though it targets a broader range of aldehyde dehydrogenases.
CM121 stands out due to its reversible inhibition and specific targeting of ALDH1A2, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C24H17FN4O3S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-(4-methylsulfonylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H17FN4O3S/c1-33(31,32)21-11-7-17(8-12-21)23-22(24(30)27-19-4-2-3-18(25)13-19)15-29(28-23)20-9-5-16(14-26)6-10-20/h2-13,15H,1H3,(H,27,30) |
InChI-Schlüssel |
ZUWUBCCXJATTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


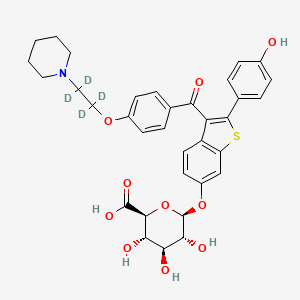

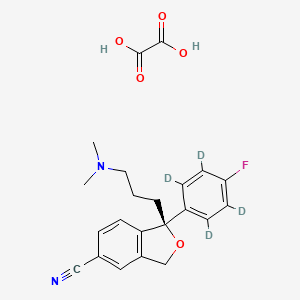
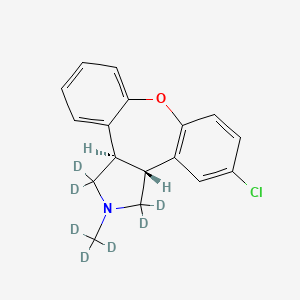
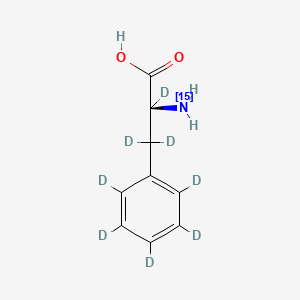
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)



